C-Nucleoside Synthesis via Cyano Reduction
Unlike the widely used 1-chloro analog (Hoffer's chlorosugar), the cyano group in 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose provides a non-halogenated entry point for C-C bond formation. In the synthesis of 2-carbamoyl-4-(2'-deoxy-β-D-ribofuranosyl)imidazole, the cyano group of this compound is reduced to a formyl group, enabling condensation with tosylmethyl isocyanide to build the imidazole ring—a transformation not possible with a chloro leaving group [1].
| Evidence Dimension | Synthetic Utility for C-Nucleoside Synthesis |
|---|---|
| Target Compound Data | 1-Cyano group; enables reduction to formyl for imidazole ring construction [1] |
| Comparator Or Baseline | 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose (Hoffer's chlorosugar) |
| Quantified Difference | Cyano group facilitates C-C bond formation; chloro group is a leaving group for glycosidic bond formation |
| Conditions | Reduction of cyano to formyl, followed by condensation with tosylmethyl isocyanide [1] |
Why This Matters
This difference dictates the compound's utility in synthesizing C-nucleosides versus N-nucleosides, a critical decision point in medicinal chemistry projects.
- [1] Synthesis of 2′-deoxy-β-D-ribofuranosyl imidazole and thiazole C-nucleosides. (n.d.). Scilit. View Source
